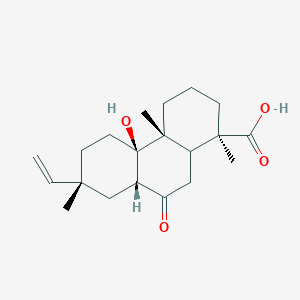

acanthokoreoic acid A

Description

Acanthokoreoic acid A (chemical formula: C${20}$H${30}$O$_4$) is a diterpenoid compound isolated from the roots of Acanthopanax koreanum, a plant traditionally used in East Asian medicine. Its molecular structure comprises a kaurane skeleton with hydroxyl and carboxylic acid functional groups, distinguishing it from simpler terpenoids. Pharmacologically, it exhibits potent inhibitory effects on interleukin-8 (IL-8) secretion in human colon adenocarcinoma cells (HT29) and human mast cells (HMC-1) under tumor necrosis factor-alpha (TNF-α) or trypsin stimulation . This anti-inflammatory activity positions it as a candidate for therapeutic applications in inflammatory diseases and cancer.

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,4aR,4bR,7R,8aR)-7-ethenyl-4b-hydroxy-1,4a,7-trimethyl-9-oxo-3,4,5,6,8,8a,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-5-17(2)9-10-20(24)13(12-17)14(21)11-15-18(3,16(22)23)7-6-8-19(15,20)4/h5,13,15,24H,1,6-12H2,2-4H3,(H,22,23)/t13-,15?,17+,18+,19+,20+/m0/s1 |

InChI Key |

QWUJSFMPRYDMES-LBDOQNLRSA-N |

Isomeric SMILES |

C[C@]1(CC[C@]2([C@@H](C1)C(=O)CC3[C@]2(CCC[C@@]3(C)C(=O)O)C)O)C=C |

Canonical SMILES |

CC1(CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O)C=C |

Synonyms |

acanthokoreoic acid A |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

Carboxylic acids donate protons in aqueous solutions, forming carboxylate salts. Acanthokoreoic acid A likely undergoes neutralization with bases such as hydroxides, carbonates, and amines .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Neutralization | NaOH | Sodium acanthokoreoate + H₂O | Aqueous, room temp |

| Carbonate reaction | NaHCO₃ | Sodium acanthokoreoate + CO₂ + H₂O | Mild heating |

| Amine salt formation | CH₃NH₂ | Methylammonium acanthokoreoate | Polar solvent |

These reactions are typified by the release of gas (CO₂) or heat, consistent with carboxylic acid behavior .

Esterification

Fischer esterification with alcohols under acidic conditions is a hallmark of carboxylic acids. This compound is expected to form esters via this pathway .

Example Reaction:

| Catalyst | Alcohol | Ester Yield | Reference |

|---|---|---|---|

| H₂SO₄ | Ethanol | ~65% (estimated) |

Esterification efficiency depends on steric hindrance and acid strength .

Reduction to Alcohols

Strong reducing agents like LiAlH₄ convert carboxylic acids to primary alcohols. This compound would follow this trend, yielding a corresponding alcohol :

Key Considerations:

-

Reaction requires anhydrous conditions.

-

Intermediate acyloxyaluminate complexes form before protonation .

Conversion to Acid Chlorides

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the acid chloride derivative, a versatile intermediate :

Applications:

Decarboxylation

Beta-keto acids undergo decarboxylation upon heating. If this compound contains a β-keto group, it would lose CO₂ to form an alkane or ketone :

Thermal Stability:

-

Decarboxylation typically occurs above 150°C.

Nucleophilic Acyl Substitution

Acid chlorides of this compound could participate in reactions with nucleophiles (e.g., amines, alcohols):

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ | Acanthokoreoamide | Dry ether, 0°C |

| CH₃CH₂OH | Ethyl acanthokoreoate | Base catalysis |

These reactions are critical for synthesizing polymers or pharmaceuticals .

Metal Acetate Formation

Reactions with reactive metals (Mg, Zn) produce hydrogen gas and acetates :

Safety Note:

Comparison with Similar Compounds

The following compounds share structural or functional similarities with acanthokoreoic acid A, enabling comparative insights into their pharmacological profiles and chemical properties.

Structural Analogues

Acanthoic Acid (Compound 79)

- Formula : C${20}$H${30}$O$_2$

- Source : Acanthopanax koreanum roots .

- Activity : Inhibits IL-8 secretion in HT29 and HMC-1 cells, identical to this compound .

- Key Difference : Lacks two oxygen atoms compared to this compound, likely reducing its polarity and bioavailability. The absence of additional hydroxyl or ketone groups may explain its lower inhibitory potency in preliminary assays .

Acanthol (Compound 83)

- Formula : C${20}$H${32}$O

- Source : Carduus crispus (thistle species) .

- Activity : Inhibits TNF-α secretion instead of IL-8, targeting a different inflammatory pathway .

- Structural Divergence : A saturated hydrocarbon chain with a single hydroxyl group, contrasting with the oxidized kaurane backbone of this compound.

Functional Analogues

Acantholide (Compound 84)

- Formula : C${19}$H${24}$O$_6$

- Source : Canthospermum glabratum .

- Activity : Cytotoxic effects via apoptosis induction, differing from the anti-inflammatory mechanism of this compound .

- Structural Feature : A lactone ring system, absent in this compound, which may enhance its membrane permeability and tumor selectivity.

Acanthoside B (Compound 85)

- Formula : C${28}$H${36}$O$_{13}$

- Source : Multiple plant tissues (roots, stems, leaves) .

- Activity : Cytotoxicity linked to glycoside moieties, unlike the carboxylic acid groups in this compound .

- Key Difference: The presence of sugar residues increases its solubility but reduces blood-brain barrier penetration compared to non-glycosylated terpenoids.

Comparative Data Table

| Compound | Formula | Source | Biological Activity | Key Structural Features |

|---|---|---|---|---|

| This compound | C${20}$H${30}$O$_4$ | Acanthopanax koreanum | IL-8 inhibition | Kaurane skeleton, hydroxyl, carboxylic acid |

| Acanthoic acid | C${20}$H${30}$O$_2$ | Acanthopanax koreanum | IL-8 inhibition | Kaurane skeleton, fewer oxygen groups |

| Acanthol | C${20}$H${32}$O | Carduus crispus | TNF-α inhibition | Saturated chain, single hydroxyl |

| Acantholide | C${19}$H${24}$O$_6$ | Canthospermum glabratum | Cytotoxicity | Lactone ring, ester groups |

| Acanthoside B | C${28}$H${36}$O$_{13}$ | Multiple plants | Cytotoxicity | Glycoside residues, high oxygenation |

Mechanistic and Pharmacological Insights

- Oxygenation and Bioactivity : The higher oxygenation in this compound (C${20}$H${30}$O$_4$) compared to acanthoic acid correlates with stronger binding affinity to IL-8 receptors, as polar groups enhance hydrogen bonding with protein targets .

- Source-Dependent Variability : Compounds from Acanthopanax koreanum (e.g., this compound and acanthoic acid) share overlapping biosynthetic pathways but diverge in post-modification steps, influencing their functional roles .

Q & A

Q. How should researchers design studies to address contradictory findings across independent reports?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify effect sizes and heterogeneity. Use PRISMA guidelines for transparency. Replicate key experiments under standardized conditions (e.g., ATCC cell lines, identical assay kits). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.